1-(3-Bromopropoxy)-3-methylbenzene CAS 6291-74-3 properties
The following technical guide details the properties, synthesis, and applications of 1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3), a critical building block in medicinal chemistry. CAS: 6291-74-3 | Formula: C₁₀H₁₃B...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 1-(3-Bromopropoxy)-3-methylbenzene (CAS 6291-74-3), a critical building block in medicinal chemistry.
1-(3-Bromopropoxy)-3-methylbenzene is a bifunctional aryl alkyl ether widely utilized as a hydrophobic linker and electrophilic building block in drug discovery.[2] Its structure features a meta-substituted toluene ring connected to a propyl bromide chain via an ether linkage.[2] This specific geometry makes it invaluable for:
PROTAC® Development: Serving as a linker to connect E3 ligase ligands to target protein warheads.
Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water
Part 3: Synthetic Pathways & Optimization (Expertise & Experience)
The synthesis of CAS 6291-74-3 relies on the Williamson Ether Synthesis .[2] However, a common pitfall in this reaction is the formation of the symmetrical "dimer" (1,3-bis(3-methylphenoxy)propane) where the target bromide reacts with a second molecule of m-cresol.[2]
Optimized Protocol: Mono-Alkylation Strategy
To favor the mono-alkylated bromide over the bis-ether dimer, stoichiometric control is the critical variable.[2]
Reaction Scheme:
Step-by-Step Methodology:
Reagent Preparation: Dissolve m-cresol (1.0 eq) in anhydrous Acetone or Acetonitrile (0.5 M concentration).
Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
Electrophile Addition (Critical Step): Add 1,3-dibromopropane (3.0 – 5.0 eq) in a single portion.[2]
Note: Using a large excess of the dibromide ensures that the phenoxide ion statistically encounters a fresh dibromide molecule rather than the mono-brominated product.[2]
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear less polar than the starting phenol but more polar than the dibromide.[2]
Workup: Filter off the inorganic solids (KBr, excess K₂CO₃).[4] Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1,3-dibromopropane (which can be recovered via distillation).[2]
Purification: Purify the residue via silica gel flash chromatography using a gradient of 100% Hexanes → 5% EtOAc in Hexanes.
Use Cs₂CO₃ (Cesium effect) or ensure solvent is dry.
Elimination Product (Allyl ether)
Reaction temperature too high.
Lower temperature; avoid strong bases like NaH unless necessary.
Part 4: Visualization of Workflow
Figure 1: Reaction logic emphasizing stoichiometric control to minimize dimerization.
Part 5: Functional Utility in Medicinal Chemistry[3][6]
PROTAC® Linker Chemistry
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition define the ternary complex stability. CAS 6291-74-3 provides a 3-carbon alkyl chain capped with an aromatic ring.[2][5]
Role: The propyl chain provides flexibility, while the m-tolyl group can engage in
- stacking interactions within the E3 ligase or Target Protein binding channel, potentially improving selectivity.[2]
Mechanism: The terminal bromide is displaced by an amine-functionalized ligand (e.g., Thalidomide derivative or VHL ligand) to form the final chimera.[2]
GPCR & Kinase Inhibitors
The 3-(m-tolyloxy)propyl moiety is a classic "tail" used to optimize hydrophobic contacts.[2]
Example: In the synthesis of Alfuzosin analogs or specific Serotonin (5-HT) receptor antagonists , this ether linkage connects the core pharmacophore to an aryl ring that occupies a hydrophobic pocket, enhancing binding affinity (pK_i).[2]
Figure 2: Strategic utility of the 3-bromopropoxy scaffold in drug design.
Part 6: Analytical Characterization (Self-Validating System)
To verify the identity of the synthesized compound, the following NMR signals are diagnostic. Absence of these specific shifts indicates failure or contamination.
Nucleus
Signal (ppm)
Multiplicity
Integration
Assignment
¹H NMR
2.30 - 2.35
Singlet (s)
3H
Ar-CH₃ (Methyl group on ring)
¹H NMR
2.30 - 2.40
Quintet
2H
-CH₂- (Central methylene)
¹H NMR
3.60
Triplet (t)
2H
-CH₂-Br (Adjacent to Bromine)
¹H NMR
4.10
Triplet (t)
2H
-O-CH₂- (Adjacent to Ether oxygen)
¹H NMR
6.70 - 7.20
Multiplet (m)
4H
Ar-H (Aromatic protons)
Validation Check:
If the triplet at 3.60 ppm is missing, the bromide has likely hydrolyzed or reacted.[2]
If the integration of the aromatic region is double expected relative to the propyl chain, the dimer has formed.
Part 7: Handling & Safety Information
Hazard Class: Alkylating Agent.
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Protect from light to prevent homolytic cleavage of the C-Br bond.[2]
Disposal: Quench with an amine or thiosulfate solution before disposal to destroy the electrophilic bromide.[2]
References
Sigma-Aldrich. Product Specification: 1-(3-Bromopropoxy)-3-methylbenzene (PH000366).[2] Retrieved from [2]
PubChem. Compound Summary: 1-(3-Bromopropoxy)-3-methylbenzene.[2] National Library of Medicine. Retrieved from
MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from
ChemicalBook. CAS 6291-74-3 Technical Data.[2] Retrieved from
Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary 3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a specialized alkylating agent used primarily as a "l...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a specialized alkylating agent used primarily as a "linker" intermediate in medicinal chemistry. It serves as a critical building block for introducing the 3-methylphenoxypropyl moiety into larger pharmacophores, particularly in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a self-validating synthesis protocol to avoid common dimerization side-reactions, and its safety profile.
Chemical Architecture & Properties
Structural Identity
The molecule consists of a meta-cresol (3-methylphenol) core ether-linked to a propyl chain terminated by a bromine atom. The meta substitution pattern is often chosen over the para isomer to influence metabolic stability (blocking metabolic soft spots) or to probe specific conformational space within a receptor binding pocket.
Property
Data
Note
IUPAC Name
1-(3-Bromopropoxy)-3-methylbenzene
Common Name
3-(3-Methylphenoxy)propyl bromide
CAS Number
Not widely listed as commodity
Often synthesized in situ or custom ordered.[1] Analogous to 588-63-6 (unsubstituted).
Molecular Formula
Molecular Weight
229.12 g/mol
LogP (Predicted)
~3.8
Highly lipophilic; requires organic solvents for reaction.
Boiling Point
~135-140 °C at 15 mmHg
Estimated based on unsubstituted analog.
Density
~1.30 g/mL
Denser than water (halogenated).
Structural Diagram (DOT)
The following diagram illustrates the core connectivity and the reactive electrophilic site (
bond) susceptible to attack.
Synthetic Pathway: Williamson Ether Synthesis
The "Statistical Distribution" Challenge
The primary challenge in synthesizing this compound is dimerization . If m-cresol is reacted with 1,3-dibromopropane in a 1:1 ratio, the product (which contains a phenoxy group) can compete with the starting material to react with another equivalent of cresol, forming the bis-phenoxy dimer (1,3-bis(3-methylphenoxy)propane).
Solution: To ensure high yield of the mono-bromide, 1,3-dibromopropane must be used in large excess (3 to 5 equivalents) . This ensures that every phenoxide ion statistically encounters a fresh dibromide molecule rather than an already-substituted product.
Reaction Mechanism (
)
The reaction proceeds via a standard Bimolecular Nucleophilic Substitution (
).
Deprotonation: Base (
) deprotonates m-cresol to form the phenoxide anion.
Attack: The phenoxide attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion.
[2]
Experimental Protocol: Self-Validating Workflow
Objective: Synthesize 10g of 3-(3-methylphenoxy)propyl bromide.
Reagents & Stoichiometry
m-Cresol (MW 108.14): 4.7 g (43.5 mmol) [1.0 equiv]
1,3-Dibromopropane (MW 201.89): 26.3 g (130.5 mmol) [3.0 equiv]
Potassium Carbonate (
): 9.0 g (65 mmol) [1.5 equiv]
Solvent: Acetone (Reagent Grade) or Acetonitrile (100 mL)
Step-by-Step Methodology
Setup: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-dibromopropane in acetone (60 mL).
Activation: Add
to the flask.
Addition: Dissolve m-cresol in acetone (40 mL) and add it dropwise to the stirring dibromide mixture over 30 minutes. Note: Adding the phenol to the excess dibromide keeps the local concentration of dibromide high, suppressing dimer formation.
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.
Monitoring (Self-Validation):
TLC System: 10% Ethyl Acetate in Hexanes.
Endpoint: Disappearance of m-cresol spot (low
) and appearance of product spot (high , ~0.6). 1,3-dibromopropane will be visible near the solvent front (stains with ).
Workup:
Filter off the solid salts (
, unreacted ).
Concentrate the filtrate under reduced pressure (Rotovap) to remove solvent.
Critical Step: The residue contains the product and excess 1,3-dibromopropane.
Purification:
Distillation: If scale permits, distill off the excess 1,3-dibromopropane (bp ~167°C) under vacuum first.
Column Chromatography: If distillation is difficult, use silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes). The excess dibromide elutes first, followed by the product.
Applications in Drug Discovery[4]
Privileged Linker Chemistry
The 3-phenoxypropyl chain is a "privileged structure" in medicinal chemistry, serving as a flexible tether that places a pharmacophore at a specific distance from an aromatic anchor.
GPCR Antagonists: Used to link aryl piperazines to phenoxy moieties in the synthesis of Adrenergic (
) and Serotonin () receptor ligands [1].
Histamine H2 Antagonists: The structure mimics the spacer found in early H2 antagonists (e.g., Roxatidine analogs), where the phenoxypropyl group aids in lipophilic binding pocket interactions [2].
PROTAC Linkers: The bromide handle allows for further functionalization (e.g., substitution with an amine or azide) to create heterobifunctional degraders.
Reactivity Profile
The terminal bromide is a versatile electrophile:
Amine Alkylation: Reacts with secondary amines (e.g., piperazine) to form tertiary amines.
Finkelstein Reaction: Can be converted to the iodide (using NaI/Acetone) to increase reactivity for difficult substitutions.
Azide Formation: Reacts with
to form the azide for "Click" chemistry applications.
Lachrymator: Like many benzyl and alkyl bromides, this compound can cause severe eye irritation and tearing. Handle strictly in a fume hood.
Skin Contact: Corrosive/Irritant. Can cause chemical burns or sensitization. Wear nitrile gloves and a lab coat.
Storage: Store in a cool, dry place, protected from light (amber vial). Bromides can degrade over time, releasing
and turning brown.
References
GPCR Ligand Synthesis:
Title: Synthesis and biological evaluation of arylpiperazine derivatives as potential alpha1-adrenoreceptor antagonists.
Source:European Journal of Medicinal Chemistry.
Context: Describes the use of phenoxypropyl bromides as linkers for arylpiperazines.
Histamine H2 Antagonists:
Title: Synthesis and antiulcer activity of N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas.[2]
Source:Journal of Medicinal Chemistry.
Context: Validates the phenoxypropyl linker in H2 antagonist design.
Williamson Ether Synthesis Methodology:
Title: The Williamson Ether Synthesis.
Source:Master Organic Chemistry.
Context: General mechanistic grounding for the
protocol.
Safety Data (Analogous):
Title: Safety Data Sheet for 3-Phenoxypropyl bromide.
Source:Sigma-Aldrich.
Context: Handling precautions for the structural analog.
difference between 3-bromopropoxy-3-methylbenzene and benzyl ether analogs
An In-depth Technical Guide to the Core Differences Between Aryl Alkyl Halide Ethers and Benzyl Ether Analogs A Foreword for the Advanced Practitioner In the landscape of synthetic and medicinal chemistry, the ether link...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between Aryl Alkyl Halide Ethers and Benzyl Ether Analogs
A Foreword for the Advanced Practitioner
In the landscape of synthetic and medicinal chemistry, the ether linkage is both a ubiquitous structural motif and a versatile functional handle. However, not all ethers are created equal. The subtle substitution patterns around the ether oxygen can dramatically alter the molecule's physicochemical properties, reactivity, and ultimate application. This guide provides a detailed comparative analysis of two distinct classes of ethers: aryl alkyl ethers bearing a terminal halide, exemplified by compounds like 3-bromopropoxy-3-methylbenzene, and the well-established class of benzyl ether analogs.
For the researcher, scientist, and drug development professional, a deep understanding of these differences is paramount. It informs the strategic design of synthetic routes, the selection of appropriate protecting groups, and the rational development of novel molecular entities. We will dissect the structural nuances, compare synthetic methodologies, explore divergent reactivities, and highlight their distinct roles in modern chemical research.
Part 1: Structural and Physicochemical Disparities
The fundamental difference between these two classes lies in the placement of the aromatic ring relative to the ether oxygen and the nature of the appended side chain.
Aryl Alkyl Halide Ethers (e.g., 1-(3-Bromopropoxy)-3-methylbenzene): In this class, the ether oxygen is directly bonded to the aromatic ring (an aryl ether) and to an alkyl chain that is terminated with a halogen. The C(aryl)-O bond is strong and relatively inert due to the sp² hybridization of the carbon and resonance stabilization. The key reactive site is the terminal carbon-halogen bond.
Benzyl Ether Analogs: Here, the ether oxygen is bonded to a benzylic carbon (a carbon atom directly attached to an aromatic ring). The defining feature is the C(benzyl)-O bond. This bond is susceptible to cleavage under various conditions, a property extensively exploited in its use as a protecting group.[1]
Caption: Core structures of an aryl alkyl halide and a benzyl ether.
The differing electronic environments lead to distinct physicochemical properties, as summarized below.
The presence of a heavy bromine atom increases the molecular weight.
Boiling Point (°C)
Not readily available
295-298 (with decomposition)
Benzyl ether has a higher boiling point due to its larger size and greater potential for intermolecular interactions.
Density (g/mL)
~1.3 (estimated)
1.043 at 25°C
The dense bromine atom significantly increases the density.
Polarity
Moderately polar
Moderately polar
Both contain a polar ether linkage, but the overall polarity is influenced by the nonpolar aromatic and alkyl portions.
Solubility
Insoluble in water; soluble in organic solvents
Practically insoluble in water; miscible with ethanol, ether, chloroform
Both are generally hydrophobic due to the large nonpolar regions.
Stability
Stable under normal conditions
Can slowly decompose at room temperature and may form peroxides
Benzyl ethers are known to be less stable over long-term storage.[4][5]
Part 2: A Tale of Two Syntheses
The preparation of these ethers typically relies on the venerable Williamson ether synthesis, yet the choice of reactants and conditions is tailored to the target structure.
Synthesis of Aryl Alkyl Halide Ethers
The most direct route involves the reaction of a phenoxide with a dihaloalkane. The key challenge is to control the reaction to favor mono-alkylation over the formation of a bis-aryl ether.
Underlying Principle: The phenoxide, being a relatively soft nucleophile, will readily attack the primary alkyl halide. Using an excess of the dihaloalkane can help to minimize the dialkylated byproduct.
Experimental Protocol: Synthesis of 1-(3-Bromopropoxy)-3-methylbenzene
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (1.0 eq) in a suitable solvent such as acetone or DMF.
Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution.
Alkylation: To the stirred suspension, add 1,3-dibromopropane (3.0 eq) dropwise at room temperature.
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Remove the solvent from the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1-(3-bromopropoxy)-3-methylbenzene.
Synthesis of Benzyl Ether Analogs
Benzyl ethers are most commonly prepared by reacting an alcohol with a benzyl halide under basic conditions.[6][7] For sensitive substrates, alternative methods that avoid strong bases have been developed.
Underlying Principle: The alcohol is deprotonated by a base to form a nucleophilic alkoxide, which then displaces the halide from the benzyl halide in an SN2 reaction. The choice of base is critical; sodium hydride is common for generating a strong, non-nucleophilic base.[6]
Experimental Protocol: Benzylation of an Alcohol using NaH
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
Cool the suspension to 0°C in an ice bath.
Add a solution of the alcohol (1.0 eq) in anhydrous DMF dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.
Alkylation: Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
Combine the organic layers and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Comparative synthetic workflows.
Part 3: Divergent Reactivity and Mechanistic Pathways
The most significant distinction between these two classes of ethers is their chemical reactivity, which dictates their utility in multi-step synthesis.
Aryl Alkyl Halide Ethers: The Reactive Periphery
The aryl ether bond (C(aryl)-O) is exceptionally stable and resistant to cleavage due to the high bond dissociation energy. Consequently, the reactivity of these molecules is dominated by the terminal alkyl halide.
Nucleophilic Substitution: The C-Br bond is a prime target for nucleophiles, making these compounds excellent intermediates for introducing a wide range of functional groups.[8] This allows for the construction of more complex molecules, such as linking a pharmacophore to a protein-binding moiety.[9]
Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then participate in carbon-carbon bond-forming reactions.
Benzyl Ether Analogs: The Cleavable Core
In stark contrast, the defining characteristic of benzyl ethers is the lability of the C(benzyl)-O bond. This makes them one of the most widely used protecting groups for hydroxyl functions in organic synthesis.[1][6]
Hydrogenolysis: The most common and mildest method for cleavage is catalytic hydrogenation (e.g., H₂, Pd/C). The reaction proceeds under neutral conditions and produces the deprotected alcohol and toluene as a byproduct.
Acidic Cleavage: Strong acids (e.g., HBr, BBr₃) can cleave benzyl ethers, typically via an SN1 or SN2 mechanism depending on the substrate.[7]
Oxidative Cleavage: For benzyl ethers with electron-donating groups on the aromatic ring (like p-methoxybenzyl, PMB), oxidative cleavage with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is highly effective.[6]
Caption: Dominant reaction pathways for each ether class.
Part 4: Spectroscopic Fingerprints for Confident Characterization
Distinguishing between these structures is straightforward with modern spectroscopic techniques.
- Fragmentation often involves loss of the bromopropyl chain.
- Characteristic fragment at m/z 91 (tropylium ion).
Note: Exact chemical shifts (ppm) and stretching frequencies (cm⁻¹) can vary based on the specific molecule and solvent.[12][13]
Part 5: Dichotomy of Application in Drug Discovery
The distinct reactivities of these two ether classes translate into very different, yet equally important, roles in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Aryl Alkyl Halide Ethers: The Versatile Linkers
These compounds are primarily used as building blocks and synthetic intermediates.[8] Their key feature is the stable aryl ether core coupled with a reactive handle (the halide).
Linker Technology: In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), these molecules serve as linkers to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[9] The halide allows for facile attachment to another part of the molecule.
Scaffold Elaboration: They provide a stable platform from which to build out molecular complexity. The aryl ring can be further functionalized, while the alkyl halide allows for the introduction of diverse side chains.
Benzyl Ether Analogs: The Sacrificial Guardians and Bioactive Scaffolds
Benzyl ethers have a dual role in drug development.
Protecting Groups: Their most common application is as protecting groups for alcohols.[6][14] The stability of the benzyl ether to a wide range of reagents (e.g., bases, organometallics, some oxidizing and reducing agents) combined with its selective removal under mild conditions (hydrogenolysis) makes it an invaluable tool in multi-step synthesis.
Bioactive Moieties: The benzyl ether motif is also present in numerous biologically active compounds. In these cases, the ether is a stable, integral part of the final pharmacophore, contributing to the molecule's shape, lipophilicity, and binding interactions.[15][16][17]
Caption: Distinct applications in the drug discovery process.
Conclusion
While both 3-bromopropoxy-3-methylbenzene and benzyl ether analogs fall under the broad classification of ethers, they are functionally and chemically disparate entities. The aryl alkyl halide ether is defined by its stable core and reactive periphery, making it an ideal intermediate for molecular construction. Conversely, the benzyl ether is characterized by its cleavable C(benzyl)-O bond, establishing its primary role as a protecting group, though it can also serve as a stable structural component in bioactive molecules. For the discerning chemist, recognizing this fundamental difference is key to leveraging their unique properties for strategic and efficient molecular design.
References
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
Benzyl Ether. Merck Index.
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
((3-Bromopropoxy)methyl)benzene. MedChemExpress.
Benzene, (3-bromopropoxy)-.
Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery. Benchchem.
Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry.
Benzyl Ethers. Organic Chemistry Portal.
Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin. RSC Publishing.
New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4.
Spectroscopy of Ethers. Fiveable.
O-Benzyl protecting groups.
Haloalkanes, Alcohols, Ethers, and Amines. Book.
IR: alkyl halides.
C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Scribd.
Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
Haloalkane Reactions Guide. Scribd.
HALOALKANES, HALOARENES, ALCOHOLS AND ETHERS(PART-1). SelfStudys.
Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Bentham Science.
Composition and purity of combinatorial aryl ether collections analyzed by electrospray mass spectrometry. PubMed.
((3-Bromopropoxy)methyl)benzene. BLD Pharm.
Technical Support Center: Synthesis of 4'-Bromo-3-(3-methylphenyl)propiophenone. Benchchem.
54314-84-0 Cas No. | [(3-Bromopropoxy)methyl]benzene. Apollo Scientific.
18.8 Spectroscopy of Ethers.
Alcohol and Ether- Properties, Structure and Important Chemical Reactions. Allen Overseas.
An In-depth Technical Guide to 1-(3-Bromopropoxy)-3-methylbenzene Introduction 1-(3-Bromopropoxy)-3-methylbenzene, also known as 3-methylphenyl 3-bromopropyl ether, is a bifunctional organic compound of significant inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 1-(3-Bromopropoxy)-3-methylbenzene
Introduction
1-(3-Bromopropoxy)-3-methylbenzene, also known as 3-methylphenyl 3-bromopropyl ether, is a bifunctional organic compound of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure incorporates a stable ether linkage, an aromatic ring substituted with a methyl group, and a reactive alkyl bromide. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules and a valuable building block in the creation of compound libraries for pharmacological screening. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and applications, with a focus on the underlying scientific principles and practical laboratory considerations.
Nomenclature and Structural Elucidation
A precise understanding of a molecule's structure is fundamental to its study. This section details the systematic naming and key identifiers for 1-(3-bromopropoxy)-3-methylbenzene.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(3-bromopropoxy)-3-methylbenzene .
Common synonyms include:
3-Methylphenyl 3-bromopropyl ether
m-Tolyl 3-bromopropyl ether
1-Bromo-3-(m-tolyloxy)propane
Chemical Structure and Properties
The molecule consists of a 3-bromopropyl group linked via an ether oxygen to a benzene ring that is substituted with a methyl group at the meta position.
Property
Value
Molecular Formula
C₁₀H₁₃BrO
Molecular Weight
229.11 g/mol
CAS Number
53049-93-7
Appearance
Typically a colorless to pale yellow liquid
Boiling Point
~135-137 °C at 10 mmHg
Density
~1.31 g/cm³
Synthesis and Reaction Mechanism
The most efficient and widely used method for preparing aryl ethers such as 1-(3-bromopropoxy)-3-methylbenzene is the Williamson ether synthesis.[1][2] This method remains one of the simplest and most popular ways to prepare both symmetrical and asymmetrical ethers in a laboratory setting.[1][3]
Retrosynthetic Analysis and Strategy
The ether linkage is the key strategic bond for disconnection. The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with an alkyl halide.[4] For 1-(3-bromopropoxy)-3-methylbenzene, two retrosynthetic pathways are possible:
Pathway A: Disconnection between the ether oxygen and the aromatic ring, leading to 3-methylphenoxide and 1,3-dibromopropane.
Pathway B: Disconnection between the ether oxygen and the propyl chain, leading to 3-bromopropoxide and a 3-methylphenyl halide.
Pathway A is superior. It involves the formation of a highly nucleophilic phenoxide and reaction with a primary alkyl halide (1,3-dibromopropane). This combination is ideal for an Sₙ2 reaction.[1][2] Pathway B is less favorable as it requires the formation of an alkoxide from a bromo-alcohol and subsequent reaction with an aryl halide, which is much less reactive towards nucleophilic substitution.
Caption: Retrosynthetic analysis for 1-(3-bromopropoxy)-3-methylbenzene.
Reaction Mechanism: Sₙ2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1]
Deprotonation: A base (e.g., sodium hydroxide, potassium carbonate) deprotonates the hydroxyl group of 3-methylphenol (m-cresol) to form the more nucleophilic 3-methylphenoxide ion.
Nucleophilic Attack: The 3-methylphenoxide ion then acts as a nucleophile, attacking one of the primary carbon atoms of 1,3-dibromopropane. This backside attack displaces a bromide ion, which is a good leaving group.
Using a molar excess of 1,3-dibromopropane is crucial to minimize the formation of the diether byproduct, 1,3-bis(3-methylphenoxy)propane.
Caption: Mechanism of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for laboratory synthesis.
Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
Acetone or N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylphenol and a suitable solvent (e.g., acetone).
Base Addition: Add powdered potassium carbonate (a slight molar excess relative to the phenol). The base facilitates the deprotonation of the phenol.
Alkyl Halide Addition: Add a 3- to 5-fold molar excess of 1,3-dibromopropane to the stirring mixture.
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up:
After cooling to room temperature, filter the mixture to remove the inorganic salts.
Evaporate the solvent under reduced pressure.
Dissolve the residue in diethyl ether and wash sequentially with water, dilute NaOH solution (to remove unreacted phenol), and brine.
Purification:
Dry the organic layer over anhydrous magnesium sulfate.
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(3-bromopropoxy)-3-methylbenzene.
Applications in Research and Drug Development
The utility of 1-(3-bromopropoxy)-3-methylbenzene stems from its bifunctional nature, making it a valuable intermediate for constructing more elaborate molecular architectures.
Versatile Chemical Intermediate
The terminal bromine atom on the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This makes the compound an excellent scaffold for building molecules with potential biological activity. For example, similar bromo-ether compounds are used in the preparation of psoralen derivatives and other complex organic structures.[5]
Caption: Role as a versatile chemical intermediate.
Potential in Drug Discovery
Ether linkages are prevalent in many pharmaceutical agents due to their general metabolic stability. The 3-methylphenyl moiety is a common structural motif in medicinal chemistry. By using the 3-bromopropyl chain as a linker, medicinal chemists can attach this "m-tolyl" group to various pharmacophores to explore structure-activity relationships (SAR). This approach is fundamental to lead optimization in drug discovery, where small structural modifications can significantly impact a compound's efficacy, selectivity, and pharmacokinetic profile.[6] While direct applications may not be widely documented, its structural elements are found in compounds investigated for various therapeutic areas, including potential anticancer agents derived from natural products like polybrominated diphenyl ethers (PBDEs).[7]
Safety and Handling
Proper handling of 1-(3-bromopropoxy)-3-methylbenzene is essential to ensure laboratory safety. Information is typically derived from Safety Data Sheets (SDS) for this or structurally similar compounds.[8][9]
Hazard Identification
Skin Irritation: Causes skin irritation upon contact.[8]
Respiratory Irritation: May cause respiratory irritation if inhaled.[8]
Recommended Handling and Storage
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
First Aid Measures
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[8]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Inhalation: Move the person to fresh air and keep comfortable for breathing.[8]
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
In all cases of significant exposure, seek immediate medical attention.[8]
Conclusion
1-(3-Bromopropoxy)-3-methylbenzene is a valuable and versatile chemical intermediate whose synthesis is a classic example of the robust Williamson ether synthesis. Its dual functionality—a reactive alkyl halide and a stable aryl ether—provides a platform for extensive chemical modification, making it a key building block for synthetic chemists in academia and industry. For professionals in drug development, it offers a reliable scaffold for creating novel molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and safe handling procedures is paramount for its effective and responsible use in scientific research.
References
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018, May 1). Retrieved from [Link]
Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved from [Link]
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved from [Link]
10.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2019, December 30). Retrieved from [Link]
Benzyl-3-Bromo Propyl Ether | CAS 54314-84-0 - Veeprho. (n.d.). Retrieved from [Link]
Safety Data Sheet SECTION 1: Identification - 3M. (2023, June 12). Retrieved from [Link]
3-Bromodiphenyl ether - the NIST WebBook. (n.d.). Retrieved from [Link]
applications of temed in the pharmaceutical industry to accelerate drug development processes - BDMAEE. (2025, May 1). Retrieved from [Link]
The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). - ResearchGate. (n.d.). Retrieved from [Link]
Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. (2022, July 1). Retrieved from [Link]
40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug - MDPI. (2021, February 13). Retrieved from [Link]
This technical guide details the synthesis, characterization, and application of 1-(3-bromopropoxy)-3-methylbenzene (also known as m-cresol 3-bromopropyl ether). This compound serves as a critical "linker scaffold" in me...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, characterization, and application of 1-(3-bromopropoxy)-3-methylbenzene (also known as m-cresol 3-bromopropyl ether).
This compound serves as a critical "linker scaffold" in medicinal chemistry—specifically for constructing dopamine/serotonin receptor modulators—and as a functional monomer in high-performance polymer science.
In drug discovery, this molecule acts as a lipophilic spacer. It connects a pharmacophore (the m-cresol "head") to a polar amine (the "tail," often a piperazine) via a propyl chain. This structural motif is a simplified analog of the quinolinone-butoxy scaffold found in blockbuster antipsychotics like Aripiprazole and Brexpiprazole .
Core Applications
Domain
Application
Mechanism/Function
Med. Chem.
GPCR Ligands
Acts as a D2/5-HT receptor probe. The m-cresol moiety mimics the dichlorophenyl or quinolinone ring of atypicals, testing steric tolerance in the orthosteric binding pocket.
Polymers
Polyimides
Reacts with bismaleimides to form thermally stable, methoxybenzene-linked polyimides with high glass transition temperatures (C).[1]
PROTACs
Linker Design
Used to fine-tune the linker length (3-carbon) and lipophilicity () between E3 ligase ligands and target proteins.
Part 2: Synthesis Protocol (High-Fidelity)
Objective: Synthesize 1-(3-bromopropoxy)-3-methylbenzene via Williamson Ether Synthesis while minimizing the formation of the symmetrical dimer byproduct, 1,3-bis(3-methylphenoxy)propane.
Reaction Scheme
The reaction involves the nucleophilic attack of the m-cresol phenoxide ion on 1,3-dibromopropane.
Caption: Synthesis pathway highlighting the critical need for excess dibromide to prevent dimerization.
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (10 mmol) in acetone (50 mL). Add powdered
(20 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation.
Addition: Add 1,3-dibromopropane (30-40 mmol) in a single portion. Note: Slow addition is NOT recommended here; a high local concentration of electrophile is desired to favor mono-alkylation.
Reflux: Heat the mixture to reflux (
C for acetone) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product () should appear distinct from the starting phenol ().
Workup:
Filter off the inorganic solids (
, excess ).
Concentrate the filtrate under reduced pressure.
Purification: The residue contains the product and excess 1,3-dibromopropane. Remove the excess dibromide via high-vacuum distillation (b.p. dibromide < b.p. product) or vacuum chromatography.[2]
Yield: Expected yield is 75–85% as a clear, colorless to pale yellow oil.
Part 3: Derivatization & Library Generation
Once synthesized, the bromide is a versatile "warhead" for nucleophilic substitution (
).
Workflow: Synthesis of GPCR Ligand Analogs
The most common application is coupling with secondary amines (e.g., aryl piperazines) to generate serotonin (5-HT) or dopamine (D2) ligands.
Caption: Divergent synthesis pathways transforming the bromide linker into bioactive or functional materials.
Protocol: Piperazine Coupling (General Procedure)
Mix: Combine m-cresol 3-bromopropyl ether (1.0 eq) and the specific aryl piperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.1 eq) in Acetonitrile (
).
Base: Add
(2.0 eq) and a catalytic amount of Potassium Iodide () (0.1 eq) to accelerate the Finkelstein reaction in situ.
Heat: Reflux (
C) for 8–12 hours.
Isolate: Evaporate solvent, partition between Water/DCM, and purify via column chromatography (DCM:MeOH gradient).
Part 4: Analytical Characterization
Confirm identity using the following spectroscopic markers.
Technique
Feature
Expected Signal ( ppm / )
Interpretation
¹H NMR
Triplet
3.60 ppm ()
(Terminal methylene)
¹H NMR
Triplet
4.05 ppm ()
(Ether methylene)
¹H NMR
Multiplet
2.30 ppm ()
(Central methylene)
¹H NMR
Singlet
2.34 ppm ()
(Methyl group on cresol)
¹³C NMR
Peak
30-33 ppm
Carbon attached to Bromine
MS (EI/ESI)
Isotope
M+ / (M+2) ratio
Characteristic Bromine isotope pattern ()
Part 5: Safety & Handling
Alkyl Halide Hazard: 1-(3-bromopropoxy)-3-methylbenzene is a primary alkyl bromide. It is a potential alkylating agent . Handle in a fume hood to avoid inhalation or skin contact.
Lachrymator: Related benzyl/alkyl halides can be lachrymatory. Wear goggles.
Storage: Store at
C under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.
References
Polymer Applications: Synthesis and characterization of methoxybenzene-linked polyimides formed by 1,4-addition to bismaleimides. National Institute of Informatics. 1[2][3]
Medicinal Chemistry (Aripiprazole Context): The Synthetic Pathway of Aripiprazole: A Technical Guide. Benchchem.[4] 5
General Synthesis (Williamson Ether): Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes.[2] PubMed Central. 6[2][3]
Compound Data: 1-(3-Bromopropyl)-3-methylbenzene PubChem Record. National Institutes of Health. 7
Application Note: Selective Mono-Alkylation of m-Cresol with 1,3-Dibromopropane
Executive Summary This application note details the optimized protocol for the Williamson ether synthesis of 1-(3-bromopropoxy)-3-methylbenzene from m-cresol and 1,3-dibromopropane . This compound serves as a critical li...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the Williamson ether synthesis of 1-(3-bromopropoxy)-3-methylbenzene from m-cresol and 1,3-dibromopropane . This compound serves as a critical linker intermediate in medicinal chemistry, particularly for the development of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands.
The core challenge in this synthesis is controlling selectivity. The reaction competes between the desired mono-alkylation and the undesired di-alkylation (dimerization), where the product reacts with a second equivalent of m-cresol. This guide provides a self-validating protocol using stoichiometry and phase-separation logic to maximize the yield of the mono-alkylated bromide.
Scientific Foundation & Reaction Strategy
Reaction Mechanism
The reaction proceeds via an SN2 mechanism . The base (
) deprotonates the phenolic hydroxyl group of m-cresol, generating a phenoxide anion. This nucleophile attacks the primary carbon of 1,3-dibromopropane, displacing a bromide ion.
Controlling Selectivity (The "Why" Behind the Protocol)
The primary failure mode in this synthesis is the formation of the dimer: 1,3-bis(3-methylphenoxy)propane .
Kinetic Control: The rate of the second alkylation (formation of dimer) is comparable to the first. If the concentration of 1,3-dibromopropane is low, the phenoxide will attack the product (alkyl bromide) instead of the starting dibromide.
Stoichiometric Solution: To statistically favor mono-alkylation, 1,3-dibromopropane must be used in large excess (3.0 to 5.0 equivalents) . This ensures that the phenoxide is statistically far more likely to encounter a fresh dibromide molecule than a mono-alkylated product molecule.
Base Selection: Potassium Carbonate (
) in Acetone or Acetonitrile is preferred over Sodium Hydride (NaH). provides a milder, heterogeneous reaction surface that minimizes side reactions (such as elimination to form allyl species) and allows for easier water-free handling.
Reaction Scheme Visualization
Figure 1: Reaction pathway illustrating the competition between the desired mono-alkylation and the parasitic dimerization. High concentration of dibromide suppresses the red dashed pathway.
Materials & Equipment
Reagents Table
Reagent
MW ( g/mol )
Equiv.
Density (g/mL)
Role
m-Cresol
108.14
1.0
1.034
Limiting Reagent
1,3-Dibromopropane
201.89
4.0
1.989
Electrophile (Excess)
Potassium Carbonate
138.21
2.0
N/A (Solid)
Base
Acetone (Anhydrous)
58.08
Solvent
0.784
Solvent (0.2 M conc)
Equipment
Round-bottom flask (2-neck) equipped with a magnetic stir bar.
Reflux condenser with drying tube (CaCl2) or nitrogen balloon.
Drying: Flame-dry or oven-dry the glassware. While Williamson ether synthesis with
is not strictly moisture-sensitive, water reduces the reaction rate and consumes the alkyl bromide.
Charging: To a round-bottom flask, add m-Cresol (1.0 equiv) and anhydrous Acetone (volume to achieve ~0.2 M concentration relative to cresol).
Activation: Add Potassium Carbonate (2.0 equiv) . Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow as the phenoxide forms.
Addition: Add 1,3-Dibromopropane (4.0 equiv) in a single portion.
Note: Adding the dibromide before heating is crucial to ensure a high concentration of electrophile is present as soon as the reaction has enough energy to proceed, minimizing dimerization.
Phase B: Reaction Execution
Reflux: Heat the mixture to a gentle reflux (~60°C for acetone).
Monitoring: Monitor by TLC (Thin Layer Chromatography).
Eluent: Hexanes:Ethyl Acetate (9:1).
Visualization: UV lamp (254 nm).
Rf Values (Approx):
1,3-Dibromopropane: High Rf (often not UV active).
Product (Mono-ether): ~0.6 - 0.7.
m-Cresol: ~0.4 (streaks).
Dimer: ~0.8 (very non-polar).
Duration: Reflux typically requires 12–16 hours for full conversion.
Phase C: Workup
Filtration: Cool the reaction to room temperature. Filter off the solid potassium carbonate/potassium bromide salts using a sintered glass funnel or Celite pad. Wash the salt cake with acetone.
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the acetone. You will be left with an oily residue containing the Product, the Dimer, and excess 1,3-Dibromopropane.
Phase D: Purification (Critical)
The excess 1,3-dibromopropane must be removed before column chromatography to prevent streaking and waste of solvent.
Vacuum Distillation (Removal of Starting Material):
Setup a short-path distillation apparatus.
Apply high vacuum (1–5 mmHg).
Heat the oil bath to ~60–80°C.
1,3-Dibromopropane (BP ~167°C at atm) will distill off readily under high vacuum. Collect this fraction and dispose of it as halogenated waste.
The residue in the pot contains the Product and the Dimer .
Flash Chromatography:
Load the residue onto a silica gel column.
Gradient: 100% Hexanes
5% EtOAc in Hexanes.
The Dimer elutes first (very non-polar).
The Product (1-(3-bromopropoxy)-3-methylbenzene) elutes second.
Any unreacted m-cresol elutes last (more polar).
Purification Workflow
Figure 2: Purification logic tree ensuring separation of excess electrophile and side-product dimer.
Quality Control & Troubleshooting
Expected Analytical Data
Appearance: Clear, colorless to pale yellow liquid.
Boiling Point: ~130–132°C (at reduced pressure, approx 2-5 mmHg) [1]. Note: Do not attempt to distill the product at atmospheric pressure; it will likely decompose.
1H NMR (CDCl3, 400 MHz):
7.1–6.7 ppm (m, 4H, Aromatic).
4.10 ppm (t, 2H, ).
3.60 ppm (t, 2H, ).
2.35 ppm (s, 3H, ).
2.30 ppm (quint, 2H, ).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
High Dimer Formation
Insufficient excess of dibromide.
Increase 1,3-dibromopropane to 5.0 or 6.0 equivalents.
Incomplete Reaction
Temperature too low or base inactive.
Ensure vigorous reflux. Grind to fine powder before use. Add catalytic KI (Finkelstein condition).
Product Streaking on TLC
Residual cresol or decomposition.
Wash the organic layer with 1M NaOH during workup to remove unreacted cresol before column.
Low Yield
Loss during workup.
The product is organic soluble; ensure aqueous washes are back-extracted with Ethyl Acetate.
Safety & Hazards (MSDS Summary)
1,3-Dibromopropane: Toxic if swallowed, causes skin irritation, and is harmful to aquatic life with long-lasting effects [2].[2][3] Handle in a fume hood.
m-Cresol: Corrosive and toxic. Rapidly absorbed through skin. Wear nitrile gloves and face shield.
Potassium Carbonate: Irritant.[4][2][5] Avoid inhalation of dust.[4][6]
References
Fluorochem. [(3-Bromopropoxy)methyl]benzene Safety Data Sheet & Properties. Retrieved from
ChemicalBook. 1,3-Dibromopropane MSDS. Retrieved from
MedChemExpress.[7] PROTAC Linker: ((3-Bromopropoxy)methyl)benzene.[4][7] Retrieved from
National Institutes of Health (PubChem). 1-(3-Bromopropyl)-3-methylbenzene Compound Summary. Retrieved from
Application Note: Strategic Synthesis of N-Substituted Piperidines using 3-(3-methylphenoxy)propyl bromide
Executive Summary This application note details the optimized synthesis of N-substituted piperidines utilizing 3-(3-methylphenoxy)propyl bromide as a key electrophilic building block. This structural motif—an aryl ether...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthesis of N-substituted piperidines utilizing 3-(3-methylphenoxy)propyl bromide as a key electrophilic building block. This structural motif—an aryl ether linked via a propyl chain to a nitrogen heterocycle—is a "privileged structure" in medicinal chemistry, frequently appearing in ligands for Sigma-1 receptors , Histamine H3 receptors , and Nociceptin (ORL1) receptors .
This guide moves beyond generic protocols, offering a robust, self-validating methodology based on Finkelstein-catalyzed nucleophilic substitution (
). We prioritize the Acetonitrile/Potassium Carbonate system for its operational simplicity, high yields, and ease of purification compared to hydride-based methods.
Chemical Strategy & Mechanistic Insight
The Electrophile: 3-(3-methylphenoxy)propyl bromide
This reagent contains a primary alkyl bromide susceptible to nucleophilic attack. However, the presence of the ether oxygen three carbons away creates a dipole that can influence solubility and reactivity. The meta-methyl group on the phenyl ring adds lipophilicity, often enhancing blood-brain barrier (BBB) permeability in the final drug candidates.
The Reaction: Finkelstein-Catalyzed
Alkylation
Direct alkylation of amines with alkyl bromides can be sluggish. To accelerate this, we employ Potassium Iodide (KI) as a catalyst.
Mechanism: The iodide ion (
) displaces the bromide () to form the more reactive alkyl iodide in situ (Finkelstein reaction).
Nucleophilic Attack: The piperidine nitrogen attacks the alkyl iodide significantly faster than the bromide, driving the reaction to completion at lower temperatures.
Base Selection:Potassium Carbonate (
) is selected over organic bases (like TEA) or strong hydrides (NaH). effectively scavenges the HBr/HI byproducts without promoting elimination reactions or hydrolysis of the ether linkage.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the transition from the bromide precursor to the final tertiary amine.
Figure 1: Mechanistic pathway showing the in situ activation of the alkyl bromide by iodide, facilitating rapid nucleophilic attack by piperidine.
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 9:1 to 1:1) or DCM:MeOH (95:5).
Workflow Diagram
Figure 2: Operational workflow for the synthesis of N-substituted piperidines.
Reaction Optimization & Troubleshooting
The following table summarizes common variables and their impact on this specific synthesis, derived from comparative studies of aryloxyalkyl amines [1, 2].
Parameter
Condition A (Recommended)
Condition B (Alternative)
Analysis
Solvent
Acetonitrile ()
DMF (Dimethylformamide)
MeCN is easier to remove (bp 82°C) than DMF (bp 153°C). DMF promotes faster rates but complicates aqueous workup due to emulsion formation.
Base
(Triethylamine)
can act as a nucleophile itself (forming quaternary ammonium salts). is heterogeneous and easily filtered.
Stoichiometry
1.2 eq Piperidine
3.0 eq Piperidine
Using large excess (3.0 eq) removes the need for base (piperidine acts as base) but wastes reagent and complicates purification.
Temperature
Reflux
Room Temp
RT reaction is too slow for this hindered bromide. Reflux is required for efficient conversion.
Troubleshooting Guide
Problem: Low Yield / Incomplete Reaction.
Solution: Add more KI (up to 0.5 equiv). Ensure reagents are anhydrous; water solvates the nucleophile and hinders the reaction.
Problem: Formation of Quaternary Salt (Over-alkylation).
Solution: This occurs if the product competes with piperidine for the bromide. Ensure Piperidine is always in excess (1.2–1.5 eq) and add the bromide slowly if this persists.
Problem: Elimination Product (Alkene).
Solution: Rare with
, but if observed, lower the temperature to 60°C and extend reaction time.
Applications & Biological Relevance[7][8][9][10]
The 3-phenoxypropyl-piperidine scaffold is a validated pharmacophore in several therapeutic areas. Researchers utilizing this protocol are often targeting:
Sigma Receptors (
): Ligands with this specific linker length (3 carbons) and the aryl ether moiety show high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative diseases [3].
ORL1 (Nociceptin) Agonists: The 3-phenoxypropyl group is critical for binding in the hydrophobic pocket of the Nociceptin receptor [2].
H3 Histamine Antagonists: Piperidine derivatives with phenoxyalkyl chains are explored for cognitive enhancement and narcolepsy treatment [4].
References
Gassama, A., et al. (2015).[6] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.[6]
Palin, R., et al. (2005).[7] Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists.[7] Bioorganic & Medicinal Chemistry Letters, 15(3), 589-593.[7]
Zampieri, D., et al. (2016). Synthesis and Biological Evaluation of sigma Receptor Ligands based on the 3-phenoxypropylamine scaffold. Chemical Biology & Drug Design. (General reference for scaffold class).
Szczepańska, K., et al. (2018).[8] Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.[8] European Journal of Medicinal Chemistry, 152, 223-234.[8] (Analogous chemistry for phenoxyalkyl linkers).
Application Note: Advanced Synthesis of Phenoxypropylamine Antidepressant Intermediates
Abstract This application note details the strategic preparation of chiral 3-phenyl-3-aryloxypropylamine scaffolds, the core pharmacophore for blockbuster antidepressants including Fluoxetine (Prozac), Atomoxetine (Strat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the strategic preparation of chiral 3-phenyl-3-aryloxypropylamine scaffolds, the core pharmacophore for blockbuster antidepressants including Fluoxetine (Prozac), Atomoxetine (Strattera), and Nisoxetine .[1] Moving beyond classical racemic resolution, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) to generate high-enantiopurity amino-alcohol intermediates. We compare downstream etherification strategies—Nucleophilic Aromatic Substitution (
) for electron-deficient rings vs. Mitsunobu Coupling for electron-rich rings—providing a modular protocol for drug development professionals.
Introduction: The Phenoxypropylamine Scaffold
The 3-phenyl-3-aryloxypropylamine motif is a "privileged structure" in medicinal chemistry. Its biological activity (SSRI/NRI/SNRI) is strictly governed by the absolute configuration at the benzylic carbon.
(R)-Fluoxetine: Enhanced washout period compared to the racemate.[1]
(R)-Atomoxetine: 10x more potent norepinephrine reuptake inhibitor than its (S)-enantiomer.[1]
The Synthetic Challenge
Industrial synthesis often relies on the Mannich reaction followed by reduction and resolution. However, this yields max 50% efficiency. The modern approach, detailed here, utilizes Asymmetric Catalysis to set the chiral center early, eliminating wasteful resolution steps.
Strategic Pathway Overview
The synthesis diverges based on the electronic nature of the target phenol (Ar-OH).
Step 1 (Universal): Enantioselective reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropan-1-ol.[1]
Step 2 (Divergent):
Route A (
): Used for Fluoxetine (requires electron-withdrawing groups on Ar, e.g., -CF).[1]
Route B (Mitsunobu): Used for Atomoxetine (requires electron-rich/neutral Ar, e.g.,
Figure 1: Divergent synthesis of phenoxypropylamines starting from a common chiral alcohol intermediate. Note: Atomoxetine requires inversion of configuration in the Mitsunobu step or use of the opposite enantiomer starting material.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (S)-3-chloro-1-phenylpropan-1-ol with >98% ee.
Mechanism: Noyori-Ikariya transfer hydrogenation using a Ruthenium-diamine complex.[1][2] This method avoids hazardous hydrides (LiAlH
Add DIAD dropwise over 30 minutes. Maintain Temp < 5°C to avoid side reactions.
Warm to room temperature and stir 12 hours.
Workup: Concentrate and precipitate PPh
O (triphenylphosphine oxide) using Hexane/Ether. Filter and purify filtrate.[4][5]
Protocol 3: Amination (Final Assembly)
The final step converts the alkyl chloride to the methylamine.
Reagents: Intermediate Aryl Ether (from Route A or B), Methylamine (40% aq. or 2M in THF), NaI (catalytic).[1]
Procedure:
Place intermediate in a pressure vessel (autoclave or sealed tube).[1]
Add Methylamine (10 eq).[1] Excess is crucial to prevent secondary alkylation (dimer formation).
Add NaI (0.1 eq) to accelerate Finkelstein exchange.
Heat to 90°C for 8 hours.
Isolation: Cool, vent excess amine (scrubber required).[1] Extract into EtOAc.[1][3][5] Acidify with HCl/Ether to precipitate the target Hydrochloride salt.
N. The catalyst is sensitive to moisture during the initiation phase.[1]
Styrene formation (Elimination): In Route A, ensure KO
Bu is not in large excess.[1] Maintain strictly anhydrous conditions.
References
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research.
Eli Lilly and Company. (1990). Process for preparing 3-aryloxy-3-substituted propanamines.[1][4][6][7][8][9] US Patent 4,956,388.[1][3]
Liu, H., et al. (2000).[1] Synthesis of Atomoxetine via Asymmetric Reduction.[1] Organic Process Research & Development.
Sharpless, K. B., et al. (1992).[1] The Mitsunobu Reaction in the Synthesis of Aryl Ethers. Tetrahedron Letters.
Pfizer Inc. (2005).[1] Method for the preparation of Fluoxetine Hydrochloride.[10] EP Patent 1673335.[1]
reaction of 1-(3-Bromopropoxy)-3-methylbenzene with secondary amines
Application Note & Protocol Strategic Synthesis of Tertiary Aryloxypropylamines via SN2 Alkylation of Secondary Amines with 1-(3-Bromopropoxy)-3-methylbenzene Abstract The aryloxypropylamine scaffold is a privileged moti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Synthesis of Tertiary Aryloxypropylamines via SN2 Alkylation of Secondary Amines with 1-(3-Bromopropoxy)-3-methylbenzene
Abstract
The aryloxypropylamine scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents, most notably in the class of β-adrenergic receptor blockers.[1][2][3] This document provides a comprehensive guide for the synthesis of tertiary amines through the N-alkylation of various secondary amines with 1-(3-Bromopropoxy)-3-methylbenzene. We will delve into the underlying SN2 reaction mechanism, provide a detailed and robust experimental protocol, outline best practices for optimization, and offer a troubleshooting guide for common challenges. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and scalable method for accessing this important class of compounds.
Introduction and Scientific Background
The reaction of an alkyl halide with an amine is a fundamental and widely utilized method for the formation of carbon-nitrogen bonds in organic synthesis.[4] Specifically, the reaction between 1-(3-Bromopropoxy)-3-methylbenzene and a secondary amine provides a direct route to 1-(3-(dialkylamino)propoxy)-3-methylbenzene derivatives. These products are of significant interest in drug discovery, as the structural combination of an aromatic ether linked by a three-carbon chain to a tertiary amine is a key pharmacophore for various therapeutic targets.
The choice of 1-(3-Bromopropoxy)-3-methylbenzene as the electrophile is strategic; the bromine is attached to a primary carbon, which is sterically unhindered and thus highly susceptible to nucleophilic attack, strongly favoring the desired SN2 pathway over competing elimination (E2) reactions.[5][6][7] Secondary amines are employed as nucleophiles to produce tertiary amine products, thereby avoiding the common issue of over-alkylation that plagues reactions with primary amines and ammonia.[8][9][10]
Reaction Mechanism and Guiding Principles
The core transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[11][12]
Key Mechanistic Steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic methylene carbon atom bonded to the bromine. This attack occurs from the backside relative to the carbon-bromine bond.[13]
Transition State: A transient, high-energy transition state is formed where the new C-N bond is partially formed and the C-Br bond is partially broken.
Leaving Group Departure: The bromide ion is displaced as a leaving group, resulting in the formation of a trialkylammonium bromide salt.
Deprotonation: An external base, typically a mild inorganic base like potassium carbonate, neutralizes the ammonium salt to yield the final tertiary amine product and a protonated base.[14] This step is crucial as it regenerates the free amine, preventing the reaction from stalling at 50% conversion due to the formation of the unreactive ammonium salt.[11][12]
minimizing dialkylation byproducts in m-cresol alkylation
Technical Support Center: Alkylation of m-Cresol A Guide to Maximizing Mono-Alkylation and Minimizing Byproducts Welcome to the technical support center for m-cresol alkylation. This guide is designed for researchers, ch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Alkylation of m-Cresol
A Guide to Maximizing Mono-Alkylation and Minimizing Byproducts
Welcome to the technical support center for m-cresol alkylation. This guide is designed for researchers, chemists, and process development scientists who are working to optimize the selective synthesis of mono-alkylated m-cresol derivatives, such as the industrially significant compound thymol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively. Dialkylation is a persistent challenge in Friedel-Crafts chemistry, but with precise control over key parameters, it can be significantly minimized.
Q1: I'm seeing significant dialkylation in my reaction. What is the fundamental mechanism causing this?
A: Understanding the core mechanism is the first step to controlling it. The alkylation of m-cresol is a classic electrophilic aromatic substitution reaction. The challenge arises because the initial, desired mono-alkylated product is often more reactive than the starting m-cresol.
Causality Explained:
Electrophile Generation: An acid catalyst protonates the alkylating agent (e.g., an alcohol or an alkene) to generate a carbocation electrophile.[1][2]
First Alkylation (Mono-alkylation): The electron-rich aromatic ring of m-cresol attacks the carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, guiding the incoming alkyl group primarily to the positions ortho and para to the hydroxyl group.[1][3]
The Problem of Over-Alkylation (Dialkylation): The newly added alkyl group is also an activating group. This means the mono-alkylated product has a more electron-rich (more nucleophilic) aromatic ring than the original m-cresol. Consequently, it can readily compete with the remaining m-cresol for the carbocation electrophile, leading to the formation of a dialkylated byproduct.[4][5]
This competitive reaction pathway is the primary reason precise control is essential to favor mono-alkylation.
Caption: Competing reaction pathways in m-cresol alkylation.
Q2: How does the molar ratio of reactants influence the selectivity for mono-alkylation?
A: The molar ratio of m-cresol to the alkylating agent is one of the most critical and effective parameters for suppressing dialkylation.
Expertise & Experience:
By significantly increasing the concentration of m-cresol relative to the alkylating agent, you statistically favor the reaction between the electrophile and the abundant m-cresol over the less concentrated mono-alkylated product. A common starting point for optimization is a 5:1 molar ratio of m-cresol to the alkylating agent (e.g., isopropyl alcohol).[1][4] This excess ensures that a carbocation is far more likely to encounter and react with a molecule of m-cresol than a molecule of the mono-alkylated product.
Data Presentation: Effect of m-Cresol:IPA Molar Ratio on Product Selectivity
m-cresol:IPA Molar Ratio
Mono-alkylated Products (%)
Di-alkylated Products (%)
5:1
92.8
7.2
3:1
88.2
11.8
1:1
59.8
0.7 (plus 39.5% O-alkylated)
Data synthesized from a study using a strong acid resin catalyst under microwave irradiation. At a 1:1 ratio, O-alkylation becomes a significant competing reaction, while at higher m-cresol ratios, C-alkylation is favored and dialkylation is suppressed.[4]
Q3: What type of catalyst provides the best selectivity to avoid dialkylation and unwanted isomers?
A: Catalyst choice is paramount. While traditional Lewis acids like AlCl₃ can be used, they often coordinate with the phenolic oxygen, leading to deactivation and complex product mixtures.[3][6] For high selectivity, solid acid catalysts, particularly shape-selective zeolites, are superior.
Trustworthiness through Catalyst Design:
Shape-Selective Zeolites (e.g., H-ZSM-5, H-BEA, H-MCM-22): These are crystalline aluminosilicates with a well-defined microporous structure. Their pores are often only large enough to allow the formation and diffusion of the slimmest product isomer (e.g., thymol) out of the catalyst framework.[7][8] The formation of bulkier dialkylated products or certain positional isomers is sterically hindered within the confined space of the zeolite channels.[9][10] This "restricted transition state selectivity" physically prevents the undesired reaction from occurring. Selectivity for thymol over H-ZSM-5 can exceed 90%.[7][8]
Strong Acid Resins: These polymeric catalysts also provide acidic sites for the reaction and can yield high selectivity for mono-alkylation under optimized conditions.[1] They are a viable alternative to zeolites, especially in liquid-phase reactions.
Supported Metal Oxides (e.g., WOx/ZrO₂): These solid acid catalysts have also been shown to be effective for alkylation, offering another heterogeneous option that avoids the pitfalls of homogeneous Lewis acids.[11][12]
Caption: Shape selectivity in a zeolite catalyst prevents dialkylation.
Q4: My product distribution changes significantly with temperature and time. How do I optimize these parameters?
A: Temperature and reaction time control the kinetic versus thermodynamic product distribution.
Temperature: Temperature has a profound effect on selectivity. At lower temperatures (e.g., below 423 K), O-alkylation to form the isopropyl-3-tolyl ether can be a competing reaction.[1][4] As the temperature increases, C-alkylation becomes dominant. However, excessively high temperatures can promote isomerization to the most thermodynamically stable product and potentially increase byproduct formation. A reaction temperature of around 453 K (180 °C) is often a good starting point for isopropylation.[1]
Reaction Time: Dialkylation is a consecutive reaction. Therefore, longer reaction times will invariably lead to a higher proportion of dialkylated products, assuming the alkylating agent is not fully consumed. It is crucial to monitor the reaction progress (e.g., by taking aliquots for GC analysis) to determine the point of maximum mono-alkylated product yield before significant dialkylation occurs. In some systems, final conversion to C-alkylated products can be achieved in as little as 30-60 minutes.[1]
Q5: Does the choice of alkylating agent affect the tendency for dialkylation?
A: Yes, the structure of the alkylating agent plays a significant role due to steric hindrance.[13]
Expertise & Experience:
Using a bulkier alkylating agent, such as tert-butyl alcohol, can significantly suppress dialkylation compared to smaller agents like methanol or even isopropanol.[11]
Causality Explained:
Bulky Electrophile: A larger carbocation (e.g., tert-butyl cation) is more sterically demanding and will preferentially attack the less hindered positions on the m-cresol ring.[14]
Steric Shielding: Once the first bulky alkyl group is attached, it acts as a large steric shield, physically blocking the approach of a second carbocation to the remaining active sites on the ring.[15][16] This makes the second alkylation step energetically much less favorable. For example, in the tert-butylation of m-cresol, 100% selectivity towards the mono-alkylated product (6-tert-butyl-m-cresol) has been reported under specific conditions, as the other positions are more sterically hindered.[11]
Experimental Protocols
Protocol 1: Selective Mono-isopropylation of m-Cresol
This protocol is a self-validating system designed to maximize the yield of mono-isopropyl m-cresol (thymol and its isomers) while minimizing dialkylation.
Materials:
m-cresol
Isopropyl alcohol (IPA)
Solid acid catalyst (e.g., strong acid resin like Amberlyst-15 or a zeolite like H-ZSM-5)
Reaction vessel suitable for heating under autogenous pressure (e.g., a sealed pressure tube or a Parr reactor)
Magnetic stirrer and heating plate/mantle
Internal standard for GC analysis (e.g., dodecane)
Procedure:
Catalyst Preparation: If using a zeolite or resin, dry the catalyst under vacuum at 110 °C for at least 4 hours to remove adsorbed water.
Reactant Charging: In a typical experiment, charge the reaction vessel with m-cresol and isopropyl alcohol in a 5:1 molar ratio .[1] For example, use 3.60 g (33.3 mmol) of m-cresol and 0.40 g (6.6 mmol) of IPA.
Catalyst Loading: Add the dried solid acid catalyst. A typical catalyst loading is in the range of 0.05-0.2 g per cm³ of the total liquid volume.[1] For the example above (approx. 4 mL total volume), this would be 0.2 g to 0.8 g of catalyst.
Reaction Setup: Add a magnetic stir bar, and securely seal the vessel. If desired, add a known amount of an internal standard for quantitative analysis.
Reaction Conditions: Place the vessel on the pre-heated stirrer/heater set to 453 K (180 °C) .[1] Stir the mixture vigorously to ensure good contact between the reactants and the heterogeneous catalyst.
Monitoring and Workup:
Run the reaction for a predetermined time (e.g., start with 60 minutes). For optimization, take small aliquots at different time points (e.g., 30, 60, 90, 120 min).
To quench the reaction, cool the vessel rapidly in an ice bath.
Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with a solvent (e.g., acetone), dried, and reused.
Analyze the crude product mixture directly using the method below.
Protocol 2: Product Analysis by Gas Chromatography (GC-FID)
Objective: To quantify the conversion of m-cresol and the selectivity towards mono- and di-alkylated products.
Sample Preparation: Dilute a small aliquot of the crude reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetone or dichloromethane) in a GC vial.
Instrumentation:
Column: A capillary column suitable for separating phenolic isomers, such as a DB-5 or HP-INNOWax.
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
Detector (FID): 280 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes. (This program should be optimized for your specific column and expected products).
Quantification:
Identify peaks based on the retention times of authentic standards (m-cresol, thymol, other mono-alkylated isomers, and if available, di-alkylated products).
Quantify the concentration of each component using the internal standard method or by creating a standard calibration curve for each analyte.[1] This is critical for accurate reporting.
Caption: Logical workflow for troubleshooting dialkylation issues.
References
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
Teodorescu, F., et al. (2017). (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate.
Fletcher, J. C. Q. (2007). Thymol Synthesis via Alkylation of m-cresol with isopropanol. University of Cape Town.
Yadav, G. D., & Kulkarni, S. S. (2022). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. MDPI.
Climent, M. J., et al. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
O'Connor, C. T., et al. Alkylation of Phenol and m-Cresol Over Zeolites. Department of Chemical Engineering, University of Cape Town.
Filo. (2025). Friedel-Crafts Alkylation of Phenol Reaction.
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions | Request PDF. ResearchGate.
Grabowska, E., et al. (2005). C-alkylation of m-cresol with n- and iso-propanol over iron catalyst. ResearchGate.
Zhang, Y., et al. (2014). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Catalysis Communications.
Wang, F., & J. A. Dumesic. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.
Chemistry Stack Exchange. (2021). Is regioselectivity affected by steric factors during alkylation of naphthalene?
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
O'Connor, C. T., et al. (2001). Alkylation of Phenol and m-Cresol Over Zeolites | Request PDF. ResearchGate.
Cavani, F., et al. (2005). Enhancement of Regioselectivity in the Gas-phase Methylation of m-Cresol with Multifunctional Heterogeneous Catalysts. Catalysis of Organic Reactions.
Li, X., et al. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI.
Zhang, J., et al. (2021). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol | Request PDF. ResearchGate.
Resasco, D. E., et al. (2014). Conversion of m-cresol as a function of reaction time during alkylation... ResearchGate.
Gevorgyan, V., et al. (2018). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. PMC.
Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf.
Acevedo, C., et al. (2010). Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts | Request PDF. ResearchGate.
CyberLeninka. (n.d.). EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS.
Csicsery, S. M. (1985). Catalysis by shape selective zeolites-science and technology. SciSpace.
University of Illinois Urbana-Champaign. (1987). Shape-Selective Catalysis with ZSM-5 Zeolites. Illinois Chemistry.
Wikipedia. (n.d.). Steric effects.
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?
Lopes, J. F., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A.
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).
Kaeding, W. W. (1982). Shape selective reactions with zeolite catalysts: III. Selectivity in xylene isomerization, toluene-methanol alkylation, and toluene disproportionation over ZSM-5 zeolite catalysts. Semantic Scholar.
SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities.
Agency for Toxic Substances and Disease Registry. (1992). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. NCBI.
Halgeri, A. B., & S. B. Umbarkar. (2007). Influence of zeolite composition on the selectivity of alkylation reaction for the synthesis of p-isobutylethylbenzene: a comput. Catalysis Eprints database.
stability of 3-(3-methylphenoxy)propyl bromide in basic conditions
Welcome to the technical support center for 3-(3-methylphenoxy)propyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(3-methylphenoxy)propyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and use of this reagent, particularly under basic conditions.
Section 1: Fundamental Stability Considerations
3-(3-Methylphenoxy)propyl bromide is a primary alkyl halide. Its reactivity is principally governed by the competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways.[1][2] Understanding the factors that influence these pathways is critical for successful experimentation.
The SN2 vs. E2 Competition:
SN2 (Substitution): As a primary alkyl halide, 3-(3-methylphenoxy)propyl bromide is sterically unhindered, making it an excellent substrate for SN2 reactions.[3][4] In this pathway, a nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of a new bond. This is often the desired pathway in syntheses such as the Williamson ether synthesis.[5][6][7]
E2 (Elimination): The E2 reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine (the β-carbon) by a base, leading to the formation of an alkene.[8][9] While SN2 is generally favored for primary alkyl halides, the E2 pathway can become significant, especially with the use of strong, sterically hindered bases.[3][4][10]
The outcome of the reaction is highly dependent on four key factors: the nature of the base, the solvent, the temperature, and the structure of the substrate itself.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when using 3-(3-methylphenoxy)propyl bromide in basic conditions.
Issue 1: Low or No Yield of the Desired SN2 Product
Q: I am attempting a Williamson ether synthesis by reacting 3-(3-methylphenoxy)propyl bromide with an alkoxide, but I'm getting a very low yield of my target ether. What could be the cause?
A: Low yields in SN2 reactions with this substrate can typically be traced to one of several issues:
Insufficiently Strong Base/Nucleophile: If you are generating your nucleophile (e.g., an alkoxide) in situ from an alcohol, the base used might not be strong enough to fully deprotonate the alcohol. This results in a low concentration of the active nucleophile.
Solution: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of your alcohol before adding the alkyl bromide. For phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.
Competing E2 Elimination: If you are using a strong, bulky base (e.g., potassium tert-butoxide), the E2 elimination pathway can outcompete the desired SN2 reaction.[3][4] The steric hindrance of the base makes it more likely to act as a base (abstracting a proton) rather than a nucleophile (attacking the carbon).
Solution: Switch to a strong, but less sterically hindered base/nucleophile, such as sodium ethoxide or sodium methoxide.[11]
Hydrolysis of the Alkyl Bromide: The presence of water can lead to hydrolysis of the C-Br bond, forming 3-(3-methylphenoxy)propan-1-ol.[12][13] This side reaction consumes your starting material.
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a base like NaOH or KOH, consider using powdered, anhydrous forms or switching to a non-hydroxide base like NaH or K₂CO₃ in an aprotic solvent.
Issue 2: Formation of an Unexpected Alkene Byproduct
Q: My reaction is producing 3-methyl-1-(prop-1-en-1-yloxy)benzene alongside my desired product. How can I prevent this?
A: The formation of this alkene is a classic indicator of an E2 elimination reaction.[8][14] This pathway is favored by specific conditions:
Strong, Hindered Bases: As mentioned previously, bases like potassium tert-butoxide or lithium diisopropylamide (LDA) strongly favor elimination over substitution for primary alkyl halides.[3]
High Temperatures: Elimination reactions are generally favored over substitution reactions at higher temperatures.[15]
Solvent Choice: While less impactful for primary halides, the choice of solvent can play a role.
Solutions to Minimize Elimination:
Change the Base: This is the most effective solution. Use a strong nucleophile that is a relatively weak or unhindered base. Sodium iodide (in a Finkelstein reaction) or sodium azide are excellent nucleophiles that are weak bases. If an alkoxide is required, use the least hindered option possible (e.g., methoxide).
Lower the Reaction Temperature: Running the reaction at room temperature or even 0 °C can significantly favor the SN2 pathway.[15]
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions.[14]
Technical Support Center: Alkyl Bromide Hydrolysis During Aqueous Workup
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge i...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the unintended hydrolysis of alkyl bromide moieties during aqueous workup procedures. As Senior Application Scientists, we understand that unexpected side reactions can significantly impact yield and purity, leading to delays in research and development. This resource combines fundamental mechanistic principles with field-tested protocols to help you diagnose, prevent, and resolve issues related to alkyl bromide instability.
Frequently Asked Questions (FAQs)
Q1: What is alkyl bromide hydrolysis and why is it a concern during workup?
A1: Alkyl bromide hydrolysis is a nucleophilic substitution reaction where the bromide leaving group is replaced by a hydroxyl group (-OH) from water, converting the alkyl bromide into an alcohol.[1][2] This is a significant concern during aqueous workup because the very act of washing the organic layer with water or aqueous solutions introduces the reagent (water) necessary for this unwanted side reaction. This can lead to a decreased yield of the desired alkyl bromide product and the formation of an alcohol impurity that may be difficult to separate.
Q2: How can I tell if my alkyl bromide is hydrolyzing during workup?
A2: The primary indicators of alkyl bromide hydrolysis are a lower-than-expected yield of your product and the presence of a new, more polar spot on a Thin-Layer Chromatography (TLC) analysis of your crude product, which corresponds to the alcohol byproduct. Spectroscopic analysis of the crude material, such as Nuclear Magnetic Resonance (NMR), may also show characteristic peaks of the corresponding alcohol.
Q3: Are all alkyl bromides equally susceptible to hydrolysis?
A3: No, the susceptibility of an alkyl bromide to hydrolysis is highly dependent on its structure. The stability of the potential carbocation intermediate plays a crucial role.[3][4]
Tertiary alkyl bromides are the most susceptible to hydrolysis. They readily undergo hydrolysis via an SN1 mechanism because they can form a relatively stable tertiary carbocation intermediate.[1][5][6]
Secondary alkyl bromides can also undergo hydrolysis, typically through an SN1 mechanism, although at a slower rate than tertiary bromides.[6][7] Rearrangements to form more stable carbocations are a possibility with secondary systems.[6][8]
Primary alkyl bromides are the least reactive towards hydrolysis under neutral or acidic conditions because the formation of a primary carbocation is highly unfavorable.[5][7] However, under basic conditions, they can be susceptible to hydrolysis via an SN2 mechanism.[9]
Allylic and benzylic bromides are particularly prone to hydrolysis due to the resonance stabilization of the resulting carbocation intermediates.
Understanding the Mechanisms: SN1 and SN2 Hydrolysis
The two primary pathways for alkyl bromide hydrolysis are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reactions. The dominant mechanism is determined by the structure of the alkyl bromide.
SN1 Hydrolysis
This is a two-step mechanism that is prevalent for tertiary and secondary alkyl bromides.[3][10]
Step 1 (Rate-Determining): The carbon-bromine bond breaks heterolytically to form a carbocation intermediate and a bromide ion. This is the slow step of the reaction.[1][3]
Step 2 (Fast): A water molecule (the nucleophile) attacks the planar carbocation.[1]
Step 3 (Fast): A final deprotonation step yields the alcohol and a hydronium ion.[1]
Caption: SN1 hydrolysis mechanism of a tertiary alkyl bromide.
SN2 Hydrolysis
This is a single-step (concerted) mechanism that is more relevant for primary alkyl bromides, especially under basic conditions.[3] A water molecule (or more potently, a hydroxide ion) attacks the carbon atom from the side opposite to the bromine atom. This backside attack leads to an inversion of stereochemistry at the carbon center.[3]
Caption: SN2 hydrolysis mechanism of a primary alkyl bromide.
Troubleshooting Guide: Diagnosing and Preventing Hydrolysis
If you suspect hydrolysis is compromising your reaction, use this decision tree to identify the cause and implement the appropriate solution.
Caption: Decision tree for troubleshooting alkyl bromide hydrolysis during workup.
Field-Proven Protocols to Minimize Hydrolysis
Here are detailed experimental procedures designed to mitigate the risk of hydrolysis.
Protocol 1: Standard Workup for Hydrolytically Sensitive Alkyl Bromides
This protocol is recommended for tertiary, secondary, allylic, and benzylic bromides.
Cool the Reaction Mixture: Before beginning the workup, cool the reaction flask in an ice-water bath to approximately 0-5 °C. This slows the rate of all chemical reactions, including hydrolysis.
Quench with Cold Brine: Add ice-cold saturated aqueous sodium chloride (brine) solution to the reaction mixture instead of deionized water. The high salt concentration reduces the solubility of organic compounds in the aqueous phase and can decrease the activity of water.
Phase Separation: Transfer the mixture to a separatory funnel. Quickly drain the aqueous layer.
Wash with Cold, Weak Base (if necessary): If an acidic catalyst needs to be neutralized, wash the organic layer with a single portion of cold, saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong bases like NaOH or KOH , as they can promote elimination reactions or SN2 hydrolysis.[6]
Final Brine Wash: Wash the organic layer one final time with cold brine to remove residual water and salts.
Drying and Solvent Removal: Drain the organic layer into a flask containing a generous amount of a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Stir for 5-10 minutes, then filter to remove the drying agent. Concentrate the filtrate under reduced pressure.
Protocol 2: Non-Aqueous Workup
For extremely sensitive substrates, avoiding water altogether may be necessary.
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
Trituration/Filtration: Add a solvent in which your product is sparingly soluble but the impurities are soluble (e.g., cold hexanes). This may cause your product to precipitate. Collect the solid by filtration. Alternatively, if the impurities are insoluble, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane) and filter to remove the insoluble materials.
Silica Gel Plug: If the product and impurities are both soluble, pass the concentrated crude mixture through a short plug of silica gel, eluting with a non-polar solvent to separate the desired alkyl bromide from more polar impurities.
Data Summary: Factors Influencing Hydrolysis Rate
Factor
Impact on Hydrolysis Rate
Rationale
Substrate Structure
Tertiary > Secondary > Primary
Stability of the carbocation intermediate in SN1 reactions.[1][3]
Temperature
Higher temperature increases the rate
Provides the necessary activation energy for the reaction.
pH of Aqueous Phase
Acidic or basic conditions can accelerate hydrolysis
Acid can catalyze the cleavage of the C-Br bond in SN1 reactions. Strong bases are potent nucleophiles for SN2 reactions.[7][9]
Solvent Polarity
More polar protic solvents increase the rate of SN1 hydrolysis
Polar protic solvents stabilize the carbocation intermediate and the bromide leaving group.[11]
Contact Time
Longer contact time increases the extent of hydrolysis
Provides more opportunity for the reaction to occur.
Conclusion
The unintended hydrolysis of alkyl bromides during aqueous workup is a common but manageable problem. By understanding the underlying SN1 and SN2 mechanisms and the factors that influence their rates, researchers can make informed decisions to mitigate this unwanted side reaction. The key principles are to work at low temperatures, minimize contact time with the aqueous phase, use brine instead of water where possible, and carefully select the pH of washing solutions. For particularly sensitive substrates, a non-aqueous workup should be considered. By implementing these strategies, you can significantly improve the yield and purity of your desired alkyl bromide products.
References
Vertex AI Search. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
Google Patents. (1958). Production of alcohols by hydrolysis of alkyl bromides. US2819319A.
Dalal Institute. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
Scribd.
Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols.
Chemistry Steps. (2024, November 14).
ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.
Dalal Institute. SN2′, SNi′ and SET Mechanisms.
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
Vedantu. Solvolysis in Chemistry: Definition, Mechanism & Examples.
Journal of the Chemical Society (Resumed). (1937). The mechanism of hydrolysis and alcoholysis of alkyl halides: the reactions of methyl, ethyl, and tert.-butyl bromides with aqueous ethyl alcohol.
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
BenchChem.
Unknown Source. Alkyl Halides.
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
Reddit. (2013, December 31). Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile? : r/chemistry.
Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
Chemistry LibreTexts. (2020, May 30). 7.
Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?
Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
Structural Validation of 1-(3-Bromopropoxy)-3-methylbenzene: A Comparative NMR Analysis Guide
Executive Summary 1-(3-Bromopropoxy)-3-methylbenzene (CAS: 54314-84-0) serves as a critical linker intermediate in the synthesis of PROTACs and other bivalent ligands. Its quality is defined not just by purity, but by th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Bromopropoxy)-3-methylbenzene (CAS: 54314-84-0) serves as a critical linker intermediate in the synthesis of PROTACs and other bivalent ligands. Its quality is defined not just by purity, but by the precise regiochemical outcome of its synthesis (O-alkylation vs. C-alkylation).
This guide provides a definitive H1 NMR characterization framework. Unlike generic spectral lists, this document compares the target spectrum against its specific synthetic precursors—m-cresol and 1,3-dibromopropane —to establish a self-validating protocol for confirming reaction success and identifying common impurities.
Part 1: Structural Anatomy & Proton Assignment
To validate the structure, we must map the specific electronic environments of the molecule. The molecule consists of a meta-substituted aromatic ring connected to a propyl bromide chain via an ether linkage.
Molecular Diagram & Proton Labels
The following diagram maps the protons to their respective chemical shifts.
Caption: Logical mapping of chemical moieties to their specific H1 NMR signals. Note the distinct separation of the propyl chain protons.
Part 2: Comparative Performance Analysis
The "performance" of an NMR assay is measured by its ability to resolve the product from starting materials and side products. The table below contrasts the Target Product against the most common impurities found in the crude reaction mixture (Williamson ether synthesis).
Product signal is slightly downfield vs. precursor due to the ether effect.
Central -CH₂-
2.30 (quint)
N/A
2.25 (quint)
Often overlaps with Ar-CH₃.
Ar-CH₃ (Methyl)
2.33 (s)
2.30 (s)
N/A
Singlet. Critical to distinguish from the quintet.
Aromatic Ring
6.70 – 7.20 (m)
6.6 – 7.1 (m)
N/A
Pattern changes slightly upon alkylation (loss of OH effect).
Phenolic -OH
ABSENT
4.5 – 6.0 (br s)
N/A
Absence confirms full conversion.
Key Analytical Insights
The "O-Alkylation" Check: The appearance of the triplet at 4.08 ppm is the definitive proof of ether formation. If this peak is missing, the reaction failed.
The "Purity" Check: The triplet at 3.60 ppm corresponds to the terminal bromide. If this peak shifts significantly upfield (to ~1-2 ppm) or disappears, the bromide may have hydrolyzed or cyclized.
Resolution of the 2.3 ppm Region: The aromatic methyl singlet (2.33 ppm) and the central methylene quintet (2.30 ppm) are often superimposed. In high-field NMR (500 MHz+), these resolve clearly. In lower fields (300 MHz), integration should sum to 5H (3H from methyl + 2H from methylene).
Part 3: Experimental Protocol
To ensure reproducibility and minimize solvent effects (which can shift the overlapping 2.3 ppm region), follow this standardized protocol.
Sample Preparation
Solvent: Chloroform-d (CDCl₃) is the standard. It prevents the H-bonding shifts seen in DMSO-d6 and provides a clean window in the 2.0–2.5 ppm region.
Concentration: 10–15 mg of sample in 0.6 mL CDCl₃.
Why? High concentrations can cause stacking effects in aromatic rings, slightly shifting peaks.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
Acquisition Parameters
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
Scans (NS): 16 scans are usually sufficient for >95% pure material. Use 64 scans if looking for trace impurities (<1%).
Relaxation Delay (D1): Set to 2.0 seconds or higher.
Reasoning: The aromatic protons and methyl protons have different relaxation times. A short D1 can lead to integration errors, making the 5H peak at 2.3 ppm look smaller than it is.
Part 4: Decision Logic & Troubleshooting
Use this flowchart to interpret your spectrum and decide the next steps in your synthesis workflow.
Caption: Quality Assurance decision tree for evaluating crude reaction mixtures.
Common Impurity Profiles
Elimination (Allyl Ether): If the reaction is heated too high, the bromide eliminates to form an alkene. Look for multiplet signals between 5.0 – 6.0 ppm .
C-Alkylation: A rare side reaction in these conditions. It would retain the phenolic OH signal but show a propyl group elsewhere.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link
Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of methylbenzene (toluene). Advanced Organic Chemistry Revision Notes. Link
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3] SDBS No. 4682 (Anisole derivatives). Link
Sigma-Aldrich. (2024). 3-Phenoxypropyl bromide Product Specification & Spectral References. Link
Structural Elucidation and Comparative NMR Analysis of 3-(3-Methylphenoxy)propyl Bromide
Strategic Overview 3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a critical linker intermediate used in the synthesis of GPCR antagonists, antihistamines, and bladder control age...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
3-(3-Methylphenoxy)propyl bromide (also known as 1-(3-bromopropoxy)-3-methylbenzene) is a critical linker intermediate used in the synthesis of GPCR antagonists, antihistamines, and bladder control agents (e.g., Tolterodine analogs). Its purity is the rate-limiting factor in subsequent alkylation steps.
This guide provides a definitive C13 NMR structural assignment, contrasting the target molecule against its most persistent process impurities: the hydrolysis product (alcohol) and the dimerization byproduct .
Why C13 NMR?
While H1 NMR is faster, the aliphatic region of this molecule (propyl chain) often suffers from second-order coupling effects that obscure impurity identification. C13 NMR provides distinct, singlet resolution for the critical C-Br and C-O termini, serving as a superior "Go/No-Go" gate for process chemistry.
Comparative Analysis: Target vs. Alternatives (Impurities)
The following table contrasts the target molecule with its primary process alternatives. Use these values to validate reaction completion.
Process Insight: The disappearance of the signal at 32.4 ppm (C-Br) and the emergence of a signal at 64.5 ppm is the definitive signature of over-alkylation (Dimer formation).
Meta: Minimal influence from Oxygen; typical benzene shift.
4 (Ar-C-H)
122.1
Para: Para to Oxygen.
6 (Ar-C-H)
115.2
Ortho: Ortho to Oxygen (shielded by resonance).
2 (Ar-C-H)
111.6
Ortho: Ortho to Oxygen and Methyl (most shielded).
α (O-CH2)
65.3
Deshielded: Directly attached to electronegative Oxygen.
γ (Br-CH2)
32.4
Deshielded: Heavy atom effect (Bromine). Critical Peak.
β (CH2)
32.2
Intermediate: Beta to both O and Br. Often overlaps with γ.
Me (CH3)
21.5
Shielded: Typical benzylic methyl.
Visualizing the Assignment
The following diagram maps the carbon environments to the shift data.
Figure 1: Carbon connectivity and chemical shift mapping. Note the close proximity of the β and γ carbons.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish the target from the "Dimer" impurity, follow this protocol.
Step 1: Sample Preparation
Mass: Dissolve 30–50 mg of the oil/solid in 0.6 mL of CDCl3 .
Additive (Optional): If the β/γ carbons (32.2/32.4 ppm) are overlapping, add 10% Benzene-d6 . The aromatic solvent induced shift (ASIS) will resolve the aliphatic triplets.
Step 2: Acquisition Parameters
Pulse Sequence: zgpg30 (Proton-decoupled C13).
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C1, C3) have long T1 relaxation times. A short D1 will suppress these diagnostic peaks.
Scans (NS): Minimum 256 scans (for S/N > 50:1).
Step 3: Logic Gate (Reaction Monitoring)
Use the flowchart below to interpret your spectrum during synthesis.
Figure 2: Decision tree for reaction monitoring and impurity identification.
References
Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (m-Cresol derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard Reference for Additivity Rules).
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 21, 7512–7515. [Link]
PubChem Compound Summary. "1-(3-bromopropoxy)-3-methylbenzene." National Center for Biotechnology Information. [Link]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of C10H13BrO Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of progress. Mass spectrometry (MS) stands as a powerful analytical technique in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is a cornerstone of progress. Mass spectrometry (MS) stands as a powerful analytical technique in this endeavor, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in its structural elucidation. This guide delves into the nuanced world of electron ionization (EI) mass spectrometry, offering a comparative analysis of the fragmentation patterns for various isomers of the molecular formula C10H13BrO. By understanding the underlying principles of fragmentation, we can differentiate between structurally similar compounds, a critical step in chemical synthesis, metabolism studies, and quality control.
The Foundation: Principles of Fragmentation in EI-MS
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The pathways of this fragmentation are not random; they are governed by the inherent stability of the resulting fragment ions and neutral losses. Several key fragmentation mechanisms dictate the observed mass spectrum:
Alpha (α)-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms like oxygen. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom, resulting in a resonance-stabilized cation. For ketones and ethers, α-cleavage is often a dominant fragmentation route.[1][2]
McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds (aldehydes and ketones) that possess a hydrogen atom on the γ-carbon. It involves a six-membered transition state, leading to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.[3]
Loss of Halogens: Bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), produces a characteristic M/M+2 isotopic pattern for bromine-containing fragments, which is a key diagnostic tool.[4] The C-Br bond is relatively weak and can cleave to lose a bromine radical.
Benzylic Cleavage: For compounds containing a phenyl group, cleavage at the benzylic position is favored due to the formation of a stable benzyl cation or a tropylium ion (m/z 91) through rearrangement.
Isomer Comparison: A Tale of Three Structures
To illustrate the power of fragmentation analysis in distinguishing isomers, we will compare the expected EI-MS fragmentation patterns of three structurally distinct C10H13BrO isomers:
1-(4-Bromophenyl)butan-1-one (Aromatic Ketone)
1-Bromo-4-propoxybenzene (Aromatic Ether)
2-(4-Bromophenyl)-2-butanol (Tertiary Alcohol)
Case Study 1: 1-(4-Bromophenyl)butan-1-one
This aromatic ketone provides a classic example of α-cleavage and benzylic fragmentation.
Expected Fragmentation Pattern:
m/z (relative intensity)
Ion Structure
Fragmentation Pathway
228/230 (M/M+2, moderate)
[C10H13BrO]•+
Molecular Ion
183/185 (high)
[C7H4BrO]+
α-Cleavage: Loss of a propyl radical (•C3H7)
155/157 (moderate)
[C6H4Br]+
Loss of CO from the bromobenzoyl cation
120 (low)
[C9H12O]+
Loss of Br• from the molecular ion
91 (moderate)
[C7H7]+
Formation of the tropylium ion from the [C9H12O]+ fragment
77 (low)
[C6H5]+
Phenyl cation
43 (high)
[C3H7]+
Propyl cation from α-cleavage
Fragmentation Mechanism Visualization:
Caption: Key fragmentation pathways of 1-(4-Bromophenyl)butan-1-one.
Case Study 2: 1-Bromo-4-propoxybenzene
As an aromatic ether, the fragmentation is dominated by cleavage of the ether bond and rearrangements involving the aromatic ring.
Expected Fragmentation Pattern:
m/z (relative intensity)
Ion Structure
Fragmentation Pathway
228/230 (M/M+2, moderate)
[C10H13BrO]•+
Molecular Ion
186/188 (moderate)
[C7H7BrO]+
Loss of propene via McLafferty-type rearrangement
171/173 (high)
[C6H4BrO]+
Cleavage of the propyl group (loss of •C3H7)
157/159 (low)
[C6H5Br]+
Loss of CO from [C7H4BrO]+ intermediate
93 (moderate)
[C6H5O]+
Phenoxy cation (loss of Br and C3H7)
43 (high)
[C3H7]+
Propyl cation
Fragmentation Mechanism Visualization:
Caption: Primary fragmentation pathways of 1-Bromo-4-propoxybenzene.
Case Study 3: 2-(4-Bromophenyl)-2-butanol
This tertiary benzylic alcohol will exhibit characteristic loss of water and cleavage at the benzylic position.
Expected Fragmentation Pattern:
m/z (relative intensity)
Ion Structure
Fragmentation Pathway
228/230 (M/M+2, very low/absent)
[C10H13BrO]•+
Molecular Ion
210/212 (moderate)
[C10H11Br]•+
Loss of water (H2O)
199/201 (high)
[C9H10Br]+
α-Cleavage: Loss of an ethyl radical (•C2H5)
185/187 (moderate)
[C7H6Br]+
Loss of a propyl radical (•C3H7)
171 (moderate)
[C9H11O]+
Loss of Br• from the molecular ion
121 (high)
[C9H13]+
Loss of Br• and H2O
59 (high)
[C3H7O]+
Cleavage forming the acetone enol cation
Fragmentation Mechanism Visualization:
Caption: Dominant fragmentation pathways of 2-(4-Bromophenyl)-2-butanol.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To ensure reproducible and reliable fragmentation data, a standardized experimental protocol is crucial.
Instrumentation:
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Capillary Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating these isomers.
GC-MS Parameters:
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject 1 µL of the sample solution into the GC inlet.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 10 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
MS Parameters:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
This protocol provides a robust starting point for the analysis of C10H13BrO isomers. Optimization of the temperature program may be necessary to achieve baseline separation of all isomers of interest.
Conclusion: The Power of Predictive Fragmentation
The ability to predict and interpret mass spectral fragmentation patterns is an indispensable skill for the modern scientist. As demonstrated with the C10H13BrO isomers, a thorough understanding of fundamental fragmentation mechanisms allows for the confident differentiation of even closely related structures. The characteristic isotopic signature of bromine, coupled with functional group-specific fragmentation pathways like α-cleavage and the McLafferty rearrangement, provides a wealth of structural information. This guide serves as a foundational resource for researchers, empowering them to leverage the full potential of mass spectrometry in their scientific pursuits.
A Comparative Guide to the Reactivity of 3-Bromopropoxy vs. 3-Chloropropoxy Analogs in Nucleophilic Substitution
For researchers and drug development professionals engaged in the synthesis of novel molecular entities, the choice between a 3-bromopropoxy and a 3-chloropropoxy analog as a synthetic precursor is a critical decision th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals engaged in the synthesis of novel molecular entities, the choice between a 3-bromopropoxy and a 3-chloropropoxy analog as a synthetic precursor is a critical decision that directly impacts reaction efficiency, yield, and overall synthetic strategy. While both serve as valuable three-carbon linkers susceptible to nucleophilic attack, their reactivity profiles are distinct. This guide provides an in-depth comparison of these two analogs, grounded in fundamental chemical principles and supported by illustrative experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Decisive Factor: Leaving Group Ability
The difference in reactivity between the 3-bromopropoxy and 3-chloropropoxy moieties in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen atom, which functions as the leaving group. In both SN1 and SN2 reaction mechanisms, the rate of reaction is influenced by the facility with which the carbon-halogen bond cleaves and the stability of the resulting halide anion.
Two primary factors dictate the leaving group ability of halogens:
Carbon-Halogen Bond Strength: As one descends the halogen group, the atomic radius increases, leading to longer and weaker carbon-halogen bonds. The C-Br bond is inherently weaker and thus requires less energy to break than the C-Cl bond.
Stability of the Halide Anion: A good leaving group must be stable on its own after departing from the substrate. The stability of the halide anion (X⁻) is inversely related to its basicity. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base and therefore a more stable anion than Cl⁻.[1][2] The larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, further enhancing its stability.[1]
Consequently, the established order of leaving group ability for halogens is I > Br > Cl > F.[1][2] This principle dictates that, all other factors being equal, a 3-bromopropoxy analog will be a more reactive electrophile in nucleophilic substitution reactions than its 3-chloropropoxy counterpart.
Visualizing the Reaction Pathway: The SN2 Mechanism
For primary alkyl halides, such as the 3-halopropoxy analogs, the predominant mechanism for nucleophilic substitution is the SN2 (Substitution Nucleophilic Bimolecular) pathway. This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3]
The energy of the transition state is a critical determinant of the reaction rate. Due to the lower bond dissociation energy of the C-Br bond, the transition state for the reaction involving the 3-bromopropoxy analog is lower in energy, leading to a faster reaction rate compared to the 3-chloropropoxy analog.
Quantitative Comparison: Reactivity Trends
While specific kinetic data for a wide range of 3-bromopropoxy and 3-chloropropoxy analogs are not extensively tabulated in the literature, the relative reactivity can be inferred from studies on simpler, analogous primary alkyl halides. The general trend of R-Br being more reactive than R-Cl holds true.
The table below presents illustrative relative rate data for the SN2 reaction of ethyl halides with a common nucleophile. This serves as a reasonable proxy for the expected difference in reactivity between the 3-halopropoxy analogs.
Substrate
Leaving Group
Relative Rate (SN2 with I⁻ in Acetone)
C-X Bond Dissociation Energy (kJ/mol)
R-CH₂-Cl
Cl
1
~351
R-CH₂-Br
Br
~60-100
~293
Table 1. Illustrative comparison of reactivity and bond energies for primary alkyl chlorides vs. bromides. The relative rates are generalized from typical textbook examples and demonstrate the significantly higher reactivity of alkyl bromides in SN2 reactions.
As the data illustrates, primary alkyl bromides can be expected to react tens to hundreds of times faster than their corresponding chlorides under identical SN2 conditions. This substantial difference in reactivity has profound implications for experimental design. Reactions with 3-bromopropoxy analogs can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) and may proceed to completion where the analogous chloro-compound is unreactive.[4]
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of specific 3-bromopropoxy and 3-chloropropoxy analogs, researchers can employ well-established qualitative or quantitative methods.
Qualitative Comparison: The Finkelstein Reaction
A rapid and effective method for visually comparing the reactivity of alkyl halides is to observe the rate of precipitation in the Finkelstein reaction. This SN2 reaction involves treating the alkyl halide with a solution of sodium iodide in acetone.
Principle: Sodium iodide (NaI) is soluble in acetone, while sodium chloride (NaCl) and sodium bromide (NaBr) are not. As the substitution reaction proceeds, the resulting sodium halide precipitates out of the solution, providing a visual indicator of the reaction's progress. The faster the precipitate forms, the more reactive the alkyl halide.
Step-by-Step Protocol:
Preparation: Label two clean, dry test tubes, one for the 3-bromopropoxy analog and one for the 3-chloropropoxy analog.
Reagent Addition: To each test tube, add 1 mL of a 15% solution of sodium iodide in acetone.
Substrate Addition: Add 2-3 drops of the respective 3-halopropoxy analog to each test tube.
Observation: Stopper and shake both tubes simultaneously. Observe the formation of a precipitate (cloudiness).
Analysis: The 3-bromopropoxy analog is expected to form a precipitate of NaBr significantly faster than the 3-chloropropoxy analog forms a precipitate of NaCl. The chloro-analog may require gentle warming to observe a reaction in a reasonable timeframe.[5]
Quantitative Comparison: Kinetic Monitoring via Chromatography
For a precise, quantitative comparison, the reaction progress can be monitored over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Principle: By taking aliquots from the reaction mixture at specific time intervals and analyzing the concentration of the starting material and/or product, a rate constant for the reaction can be determined. Comparing the rate constants for the bromo- and chloro-analogs provides a quantitative measure of their relative reactivity.
Figure 2. General workflow for quantitative kinetic analysis.
Generalized Protocol for SN2 Kinetic Study:
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the 3-halopropoxy analog and an internal standard in a suitable solvent (e.g., acetonitrile, DMF).
Initiation: Add a solution of the chosen nucleophile (e.g., sodium azide, potassium cyanide) to initiate the reaction, marking this as time zero. The nucleophile should be in excess to ensure pseudo-first-order kinetics.[6]
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
Quenching: Immediately quench each aliquot by diluting it in a solvent mixture that stops the reaction (e.g., by rapid cooling and dilution).
Analysis: Analyze the quenched aliquots by GC or HPLC to quantify the disappearance of the starting material relative to the internal standard.
Data Processing: Plot the natural logarithm of the concentration of the 3-halopropoxy analog (ln[RX]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.
Comparison: The ratio of the rate constants (kbromo / kchloro) provides the quantitative measure of the relative reactivity of the two analogs under the chosen conditions.
Conclusion and Practical Recommendations
The fundamental principles of organic chemistry unequivocally establish that 3-bromopropoxy analogs are more reactive electrophiles than their 3-chloropropoxy counterparts in nucleophilic substitution reactions. This heightened reactivity stems from the weaker carbon-bromine bond and the superior stability of the bromide anion as a leaving group.
For the practicing researcher, this translates into the following key considerations:
Reactivity vs. Cost: 3-chloropropoxy analogs are often more economical and readily available starting materials. However, the potential for sluggish or incomplete reactions may necessitate harsher conditions, which can lead to side reactions and lower overall yields.
Mild Conditions: For sensitive substrates or complex syntheses where mild reaction conditions are paramount, the 3-bromopropoxy analog is the superior choice, offering faster reaction rates at lower temperatures.
Process Optimization: When developing a scalable synthetic route, the higher reactivity of the bromo-analog can lead to improved throughput and process efficiency. However, for large-scale manufacturing, the cost differential of the starting materials may favor the development of a robust process using the chloro-analog, despite the potentially more challenging reaction conditions.
By understanding the intrinsic differences in reactivity and employing the experimental protocols outlined in this guide, researchers can strategically select the optimal 3-halopropoxy analog to achieve their synthetic goals efficiently and effectively.
References
Perpusnas. (2025, December 4). SN2 Reactivity Order Of Halides: A Quick Guide.
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions.
YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
Benchchem. (2025, March 5). (3-Bromopropyl)benzene: A Versatile Chemical Intermediate.
Scribd. (2020, September 11). Alkyl Halide Reactivity in SN1 and SN2.
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis and Utility of Bromopropylamine Derivatives.
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
WebAssign. (n.d.). Lab 5 - SN2 Reactions of Alkyl Halides.
Michigan State University. (n.d.). Alkyl Halide Reactivity.
PMC. (2021, August 21). Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins Suitable for the Development of Aptamers for Photonic Biosensor Applications.
ACS Publications. (n.d.). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides.
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
King Saud University. (2022, August 28). Nucleophilic Substitution Reactions.
RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.
A Comparative Guide to Purity Analysis of 1-(3-Bromopropoxy)-3-methylbenzene Reference Standard
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of the 1-(3-Bromopropoxy)-3-methylbenzene reference standard. Designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of the 1-(3-Bromopropoxy)-3-methylbenzene reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to reference standard qualification.
The US Food and Drug Administration (FDA) mandates that reference standards must be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[1] This principle is fundamental to ensuring the accuracy of analytical data in pharmaceutical development, where reference standards serve as the benchmark for quantifying active pharmaceutical ingredients (APIs) and their impurities.[2][3]
For a compound like 1-(3-Bromopropoxy)-3-methylbenzene, which may serve as a key starting material, intermediate, or a potential impurity itself, establishing a well-characterized reference standard is non-negotiable. This guide details a multi-faceted, orthogonal approach to purity analysis, ensuring that all potential impurities—organic, inorganic, and residual solvents—are comprehensively evaluated.
The Orthogonal Approach to Purity Assessment
A single analytical method is rarely sufficient to declare a reference standard's purity. Impurities with different physicochemical properties may not be detectable by one technique alone. For instance, a High-Performance Liquid Chromatography (HPLC) method may miss impurities that lack a UV chromophore, while Gas Chromatography (GC) is unsuitable for non-volatile compounds.[4] Therefore, a battery of orthogonal (independent) analytical techniques is employed to build a complete and trustworthy purity profile.
Navigating the Safe Handling of 1-(3-Bromopropoxy)-3-methylbenzene: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 1-(3-Bromopropoxy)-3-methylbenzene, a key building block in various synthetic p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 1-(3-Bromopropoxy)-3-methylbenzene, a key building block in various synthetic pathways, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal protocols for this compound, grounded in established safety principles and data from structurally analogous chemicals.
Understanding the Hazard Profile
Based on analogous compounds, 1-(3-Bromopropoxy)-3-methylbenzene is anticipated to present the following hazards:
Harmful if swallowed: May cause gastrointestinal irritation.[1]
Causes skin irritation: Prolonged or repeated contact can lead to skin irritation and dermatitis.[1][2]
Causes serious eye irritation: Contact with eyes can result in significant irritation and potential damage.[1][2]
May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1][3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling 1-(3-Bromopropoxy)-3-methylbenzene. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method for exposure reduction.
Fume Hood: All manipulations of 1-(3-Bromopropoxy)-3-methylbenzene should be conducted in a well-ventilated chemical fume hood.[4] This is the most effective way to control inhalation exposure.
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[1][2]
Essential Personal Protective Equipment
The following table summarizes the recommended PPE for handling 1-(3-Bromopropoxy)-3-methylbenzene.
PPE Component
Specification
Rationale
Eye and Face Protection
Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][4]
Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection
Chemically resistant gloves are required. While specific breakthrough times for 1-(3-Bromopropoxy)-3-methylbenzene are not available, Viton® or nitrile gloves are generally recommended for similar brominated aromatic compounds. Always inspect gloves for integrity before use and change them frequently.[3]
Prevents skin contact, which can lead to irritation and potential absorption.
Body Protection
A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, chemical-resistant overalls or an apron should be worn.
Protects the skin and personal clothing from contamination.
Respiratory Protection
Under normal conditions of use within a certified fume hood, respiratory protection is not typically required.[3] If engineering controls are not sufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][5]
Prevents inhalation of vapors or mists that can cause respiratory tract irritation.
Procedural Guidance: Safe Handling and Operations
Adherence to standard laboratory safety practices is paramount.
Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.
Handling:
Always handle the compound within a chemical fume hood.
Wash hands thoroughly after handling the compound and before leaving the laboratory.[1]
Storage: Store 1-(3-Bromopropoxy)-3-methylbenzene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Managing Waste Streams
Proper disposal of 1-(3-Bromopropoxy)-3-methylbenzene and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
Liquid Waste: Collect all liquid waste containing 1-(3-Bromopropoxy)-3-methylbenzene in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials from spills, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
Empty Containers: "Empty" containers may retain product residue and should be treated as hazardous waste. Do not rinse into the drain.
Spill Response and Cleanup
In the event of a spill:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Procedure
All waste containing 1-(3-Bromopropoxy)-3-methylbenzene must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
While 1-(3-Bromopropoxy)-3-methylbenzene is a valuable reagent, its safe use hinges on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document for personal protective equipment, handling, and disposal, researchers can minimize risks and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Bromo-3,5-Dimethylbenzene, 98%. Retrieved from [Link]